

Probimane: A Technical Guide to its Structure, Properties, and Anti-Cancer Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Probimane

Cat. No.: B1678241

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An In-depth Whitepaper for Researchers and Drug Development Professionals

Foreword: **Probimane**, a bisdioxopiperazine derivative, has demonstrated significant potential as an anti-cancer agent, particularly in the inhibition of tumor metastasis. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Properties

Probimane, also known as AT-2153 or MM-159, is chemically defined as 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione). Its structure is characterized by a central propane-1,2-diyl linker connecting two piperazine-2,6-dione rings, each substituted with a morpholinomethyl group at the 1-position.

Chemical Structure:

Figure 1: 2D Chemical Structure of **Probimane**.

Physicochemical Properties

A comprehensive experimental characterization of **Probimane**'s physicochemical properties is not readily available in public literature. However, based on its chemical structure, several key properties can be inferred, which are crucial for its behavior in biological systems.

Property	Value	Notes
IUPAC Name	4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione)	
CAS Number	108093-90-9	
Molecular Formula	C ₂₁ H ₃₄ N ₆ O ₆	
Molecular Weight	466.53 g/mol	
Appearance	Solid powder	
Solubility	Soluble in DMSO	
pKa	Not experimentally determined.	The presence of multiple nitrogen atoms (amines and amides) suggests Probimane will have several pKa values and its charge state will be pH-dependent.
LogP	Not experimentally determined.	The molecule possesses both hydrophobic (alkyl and aromatic-like rings) and hydrophilic (oxygen and nitrogen atoms) regions, suggesting a moderate lipophilicity.
Melting Point	Not experimentally determined.	

Biological Activity and Mechanism of Action

Probimane exhibits potent anti-proliferative and anti-metastatic effects across a range of cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest at

the G2/M phase.

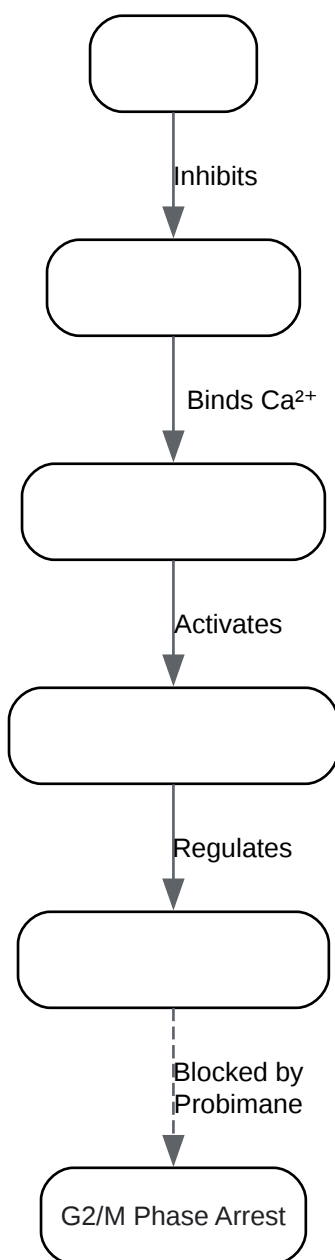
In Vitro Cytotoxicity

The cytotoxic effects of **Probimane** have been evaluated against various human tumor cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values after 48 hours of treatment are summarized below.

Cell Line	Cancer Type	IC ₅₀ (µg/mL)
A549	Lung Carcinoma	0.12
BGC-823	Stomach Cancer	0.15
SGC-7901	Stomach Cancer	0.18
HeLa	Cervical Cancer	0.22
K562	Chronic Myeloid Leukemia	0.35
HL-60	Promyelocytic Leukemia	0.41

Mechanism of Action: Inhibition of Calmodulin Signaling

One of the key molecular targets of **Probimane** is calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell cycle progression. By inhibiting CaM, **Probimane** disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. The inhibitory effect on CaM is, in part, mediated through the modulation of Ca²⁺, Mg²⁺-ATPase activity.



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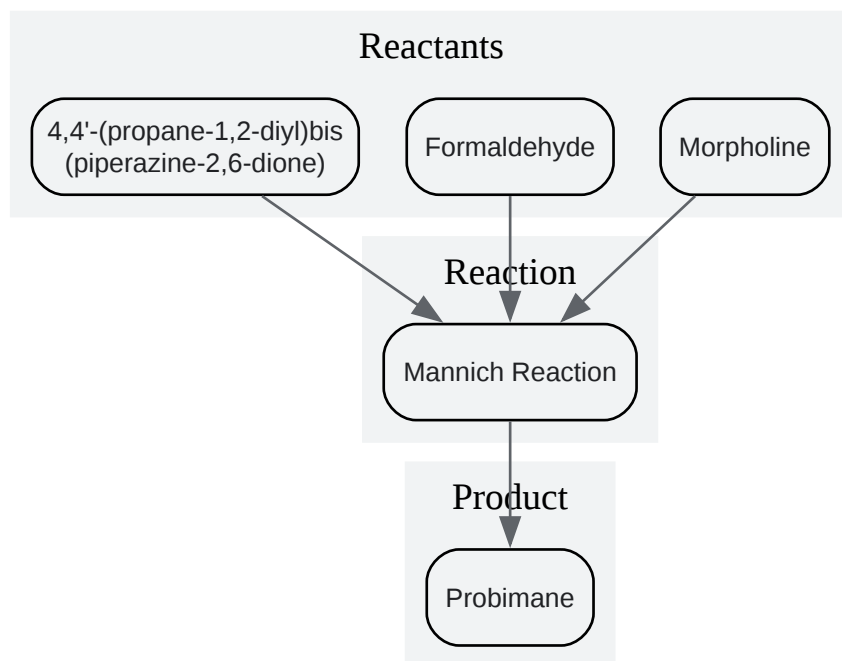
Figure 2: Simplified signaling pathway showing **Probimane**'s inhibition of the Calmodulin pathway, leading to G2/M cell cycle arrest.

Experimental Protocols

Synthesis of Probimane

A detailed, peer-reviewed synthesis protocol for **Probimane** is not publicly available. However, based on its structure, a plausible synthetic route would involve the reaction of 4,4'-(propane-

1,2-diyl)bis(piperazine-2,6-dione) with formaldehyde and morpholine in a Mannich-type reaction.



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Figure 3: General workflow for the proposed synthesis of **Probimane**.

Researchers aiming to synthesize **Probimane** should refer to literature on the synthesis of related bisdioxopiperazine and Mannich bases for detailed reaction conditions and purification methods.

Determination of In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of IC₅₀ values of **Probimane** against adherent cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

- **Probimane** stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well microplates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of **Probimane** in culture medium from the stock solution.
 - Remove the medium from the wells and add 100 μ L of the diluted **Probimane** solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
 - Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:

- Add 20 μ L of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the drug concentration and determine the IC_{50} value using non-linear regression analysis.

Assay for Calmodulin-Dependent Ca^{2+} , Mg^{2+} -ATPase Activity

This protocol provides a method to assess the inhibitory effect of **Probimane** on CaM-dependent ATPase activity.

Materials:

- Erythrocyte ghosts (as a source of Ca^{2+} , Mg^{2+} -ATPase)
- Calmodulin
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM $MgCl_2$)
- ATP solution

- CaCl_2 solution
- EGTA solution
- **Probimane** solutions of varying concentrations
- Malachite green reagent for phosphate detection
- Microplate reader

Procedure:

- Preparation of Reaction Mixture:
 - In a microplate, prepare reaction mixtures containing assay buffer, erythrocyte ghosts, and calmodulin.
 - Add varying concentrations of **Probimane** to the respective wells. Include a control without **Probimane**.
- Initiation of Reaction:
 - To initiate the reaction, add a solution containing ATP and CaCl_2 (to achieve a desired free Ca^{2+} concentration). A parallel set of reactions with EGTA instead of CaCl_2 should be run to determine the Ca^{2+} -independent ATPase activity.
- Incubation:
 - Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Termination of Reaction and Phosphate Detection:
 - Stop the reaction by adding a reagent that also allows for the colorimetric detection of inorganic phosphate released from ATP hydrolysis (e.g., malachite green reagent).
- Absorbance Measurement:

- Measure the absorbance at the appropriate wavelength for the chosen phosphate detection method (e.g., ~620 nm for malachite green).
- Data Analysis:
 - Calculate the amount of inorganic phosphate released in each well.
 - Subtract the Ca^{2+} -independent ATPase activity (from the EGTA-containing wells) from the total ATPase activity to determine the Ca^{2+} -dependent activity.
 - Determine the inhibitory effect of **Probimane** by comparing the Ca^{2+} -dependent ATPase activity in the presence of the compound to the control.

Conclusion

Probimane is a promising anti-cancer agent with a well-defined chemical structure and potent biological activity. Its mechanism of action, involving cell cycle arrest through the inhibition of calmodulin signaling, provides a strong rationale for its further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry, facilitating ongoing investigations into the therapeutic potential of **Probimane**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com